5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide

Kinase inhibitor Scaffold diversity Indazole-isoxazole hybrid

5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide is a synthetic, small-molecule kinase inhibitor belonging to the indazole carboxamide family. It features a distinctive dual-heterocyclic architecture that combines an indazole nucleus with an isoxazole ring and a cyclopropyl substituent.

Molecular Formula C14H12N4O2
Molecular Weight 268.276
CAS No. 1219914-90-5
Cat. No. B2537047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide
CAS1219914-90-5
Molecular FormulaC14H12N4O2
Molecular Weight268.276
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)NC3=CC4=C(C=C3)C=NN4
InChIInChI=1S/C14H12N4O2/c19-14(12-6-13(20-18-12)8-1-2-8)16-10-4-3-9-7-15-17-11(9)5-10/h3-8H,1-2H2,(H,15,17)(H,16,19)
InChIKeyPSOUWFBXNXZVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide (CAS 1219914-90-5) – Structural and Pharmacological Class Overview for Procurement


5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide is a synthetic, small-molecule kinase inhibitor belonging to the indazole carboxamide family. It features a distinctive dual-heterocyclic architecture that combines an indazole nucleus with an isoxazole ring and a cyclopropyl substituent [1]. The compound is encompassed within the general formula of patents directed to indazole carboxamides as inhibitors of IKK2 (IKKβ) [2][3] and to indazolyl-isoxazole derivatives that inhibit c-KIT kinase, including the imatinib-resistant V654A mutant [4]. This hybrid scaffold is structurally distinct from monocyclic indazole or isoxazole carboxamides and is being explored for applications in inflammatory disease, oncology, and kinase-selectivity profiling.

5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide: Why an In-Class Analog Cannot Simply Be Substituted


Indazole carboxamide kinase inhibitors display extreme sensitivity to peripheral substitution. Patent SAR data demonstrate that replacing the isoxazole-3-carboxamide bridge with a simple carboxamide or shifting the indazole attachment point from the 6- to the 5- or 3-position can alter kinase selectivity by orders of magnitude [1][2]. Similarly, the cyclopropyl group at the 5-position of the isoxazole ring is not a generic alkyl decoration; its ring strain and electronic properties modulate target binding and metabolic stability differently than methyl, ethyl, or hydrogen substituents [1]. Therefore, researchers cannot assume that a generic “indazole carboxamide” or “isoxazole carboxamide” will reproduce the activity, selectivity, or physicochemical profile of this specific compound without rigorous, quantitative head-to-head comparison.

5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide: Quantitative Procurement-Relevant Differentiation Evidence


Scaffold Uniqueness: Dual Indazole-Isoxazole Architecture vs. Mono-Heterocycle Indazole Carboxamides

The target compound is the only readily available member that simultaneously incorporates an indazole (1H-indazol-6-yl) core, an isoxazole-3-carboxamide linker, and a cyclopropyl substituent. In contrast, the IKK2 inhibitor class described in US20080262040 and US-8501780-B2 relies predominantly on indazole-3-carboxamides or indazole-5-carboxamides that lack the isoxazole ring [1][2]. The isoxazole ring provides an additional hydrogen-bond acceptor and alters the dihedral angle between the indazole and the carboxamide, a feature absent in simple benzamide analogs. No other commercial catalog compound with this precise tripartite architecture has been identified.

Kinase inhibitor Scaffold diversity Indazole-isoxazole hybrid

Kinase Selectivity Profile: GSK-3 and JAK Inhibition vs. IKK2-Selective Indazole Carboxamides

Patent US20090203690 discloses that 5-substituted indazole-isoxazole carboxamides, including compounds structurally related to the target, exhibit inhibitory activity against glycogen synthase kinase-3 (GSK-3) and Janus kinases (JAK) [1]. By comparison, the indazole carboxamides in US20080262040 are optimized for IKK2 selectivity [2]. The target compound's dual-heterocyclic scaffold thus offers a broader or shifted kinase inhibition profile relative to IKK2-focused analogs. Exact IC50 values for the target compound have not been publicly disclosed; the data below reflect the class-level patent disclosure.

GSK-3 inhibition JAK inhibition Kinase selectivity

Activity Against Imatinib-Resistant c-KIT V654A Mutant vs. Imatinib

Patent US20220127254A1 claims that indazolyl-isoxazole derivatives inhibit c-KIT kinase across a wide range of mutations, including the V654A secondary resistance mutation that arises in GIST patients after imatinib therapy [1]. Imatinib, the standard first-line therapy, loses efficacy against the V654A mutant [2]. The target compound falls within the general formula of this patent, suggesting potential utility against imatinib-resistant disease. No target-specific IC50 against c-KIT V654A is publicly available; the evidence is based on the patent's class claims.

c-KIT V654A Imatinib resistance GIST

Procurement Accessibility: Multi-Vendor Availability and Defined Purity vs. Custom Synthesis

5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide is available from multiple commercial suppliers with guaranteed purity of 98% at prices starting from 15 USD/mg (MCULE, product ID MCULE-6245339925-0) . By comparison, custom synthesis of a structurally similar indazole-isoxazole hybrid typically costs >500 USD for the first 10 mg and requires 4–8 weeks lead time. The availability of multiple in-stock vendors reduces supply risk and shortens procurement cycles.

Compound procurement Purity specification Cost efficiency

Physicochemical Profile: Low Molecular Weight and Favorable Drug-Likeness vs. Larger Kinase Inhibitors

With a molecular formula of C14H12N4O2 and a calculated molecular weight of 268.3 g/mol, 5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide is substantially smaller than most approved kinase inhibitors (e.g., imatinib: MW 493.6; dasatinib: MW 488.0; sunitinib: MW 398.5) [1][2]. Its calculated LogP is ~2.5, and it has 2 hydrogen-bond donors and 4 acceptors, placing it firmly within Lipinski's Rule of Five space. This suggests potential for superior permeability and oral bioavailability compared to larger, more lipophilic kinase inhibitors.

Lipinski Rule of Five Drug-likeness Oral bioavailability potential

5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide: Recommended Research and Industrial Application Scenarios


Kinase Selectivity Profiling in Inflammatory Disease Models

Based on its patent-disclosed GSK-3 and JAK inhibitory activity (US20090203690), this compound can serve as a chemical probe for dissecting kinase signaling in rheumatoid arthritis, COPD, or psoriasis models. Unlike IKK2-selective indazole carboxamides, it offers a distinct selectivity fingerprint, making it valuable for pathway deconvolution studies [1].

Imatinib-Resistant GIST Drug Discovery

The compound's structural affiliation with the indazolyl-isoxazole series claimed to inhibit c-KIT V654A (US20220127254) positions it as a screening hit or starting point for medicinal chemistry programs targeting imatinib-resistant gastrointestinal stromal tumors [2].

High-Throughput Screening (HTS) Library Expansion

With its low molecular weight (268.3 g/mol), favorable drug-likeness, and multi-vendor availability at 98% purity and milligram scale, the compound is an attractive addition to diversity-oriented screening libraries for academic and industrial HTS campaigns seeking novel kinase inhibitor chemotypes .

Computational Chemistry and Docking Studies

The unique indazole-isoxazole-cyclopropyl scaffold offers a defined 3D pharmacophore for molecular docking and dynamics simulations. The compound's well-characterized structure and commercial availability make it a practical validation ligand for docking workflows targeting GSK-3, JAK, or c-KIT [3].

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